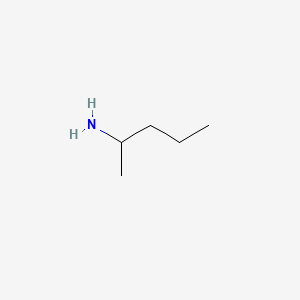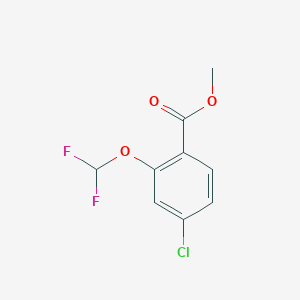
h-d-Lys(boc)-ome.hcl
Vue d'ensemble
Description
The compound H-D-Lys(boc)-ome.hcl is a derivative of lysine, an essential amino acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amino group, and a methoxy group (ome) attached to the lysine residue. The hydrochloride (hcl) form enhances its solubility in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys(boc)-ome.hcl typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected by reacting it with tert-butoxycarbonyl anhydride in the presence of a base such as sodium bicarbonate. This forms the Boc-protected lysine.
Esterification: The carboxyl group of the Boc-protected lysine is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the methoxy ester.
Hydrochloride Formation: The final step involves converting the ester into its hydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of lysine are reacted with tert-butoxycarbonyl anhydride in industrial reactors.
Continuous Esterification: The esterification process is carried out in continuous flow reactors to ensure consistent product quality.
Purification and Crystallization: The product is purified through crystallization and converted into its hydrochloride form using industrial-grade hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
H-D-Lys(boc)-ome.hcl: undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to expose the free amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Sodium hydroxide in water.
Major Products Formed
Deprotection: Free lysine derivative.
Substitution: Various substituted lysine derivatives.
Hydrolysis: Lysine carboxylic acid derivative.
Applications De Recherche Scientifique
H-D-Lys(boc)-ome.hcl: has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected lysine derivative.
Biology: Employed in the study of protein structure and function by incorporating it into synthetic peptides.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of H-D-Lys(boc)-ome.hcl primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further chemical reactions, allowing for the synthesis of complex peptides and proteins. The methoxy group provides additional stability and solubility to the compound.
Comparaison Avec Des Composés Similaires
H-D-Lys(boc)-ome.hcl: can be compared with other similar compounds such as:
H-Lys(boc)-OH: Similar in structure but lacks the methoxy group, making it less soluble.
H-Lys(boc)-OtBu: Contains a tert-butyl ester instead of a methoxy ester, providing different solubility and reactivity properties.
H-Lys(Z)-OH: Uses a benzyloxycarbonyl (Z) group for protection instead of Boc, offering different deprotection conditions.
This compound: is unique due to its combination of Boc protection and methoxy ester, providing a balance of stability, solubility, and reactivity that is advantageous in peptide synthesis.
Propriétés
IUPAC Name |
methyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANRHOPPXCBHGI-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692806 | |
| Record name | Methyl N~6~-(tert-butoxycarbonyl)-D-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66494-53-9 | |
| Record name | Methyl N~6~-(tert-butoxycarbonyl)-D-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bipyridine]-5,5'-diyldimethanol](/img/structure/B3029366.png)



![(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029375.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[(4-amino-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B3029377.png)





![Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3029386.png)
![4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline](/img/structure/B3029387.png)
